(1-Nitrosopyrrolidin-3-yl)methanol

Description

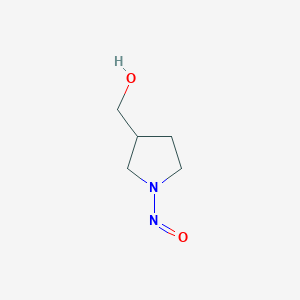

Structure

3D Structure

Properties

IUPAC Name |

(1-nitrosopyrrolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-4-5-1-2-7(3-5)6-9/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGJDCTWVFBAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of 1 Nitrosopyrrolidin 3 Yl Methanol Formation and Chemical Transformations

In Vitro Synthesis and Characterization of (1-Nitrosopyrrolidin-3-yl)methanol

The in vitro synthesis of (1-Nitrosopyrrolidin-3-yl)methanol is not explicitly detailed in the available literature. However, a plausible synthetic route can be inferred from the general synthesis of N-nitrosamines, which typically involves the reaction of a secondary amine with a nitrosating agent under acidic conditions. wikipedia.org The precursor for the target compound would be (Pyrrolidin-3-yl)methanol.

A proposed synthesis would involve dissolving (Pyrrolidin-3-yl)methanol in an appropriate solvent, followed by acidification and the dropwise addition of a solution of a nitrosating agent, such as sodium nitrite (B80452). The reaction mixture would then be stirred for a specific period, followed by extraction and purification of the desired N-nitroso product.

Table 1: Computed Properties of (1-Nitroso-pyrrolidin-2-yl)-methanol nih.gov

| Property | Value |

| Molecular Formula | C5H10N2O2 |

| Molecular Weight | 130.15 g/mol |

| XLogP3 | 0.1 |

| Monoisotopic Mass | 130.074227566 Da |

This data is for a structural isomer and is provided for illustrative purposes.

Precursor Compounds and Nitrosating Agent Reactivity in the Formation of N-Nitrosopyrrolidines with Hydroxylated Side Chains

The primary precursor for the formation of (1-Nitrosopyrrolidin-3-yl)methanol is (Pyrrolidin-3-yl)methanol. This compound contains a secondary amine within the pyrrolidine (B122466) ring, which is susceptible to nitrosation. The hydroxyl group on the side chain can influence the reactivity of the amine and the properties of the resulting nitrosamine (B1359907). The synthesis of hydroxylated pyrrolidines can be achieved through various organic synthesis methods. sigmaaldrich.comsigmaaldrich.com

A variety of nitrosating agents can be employed for the formation of N-nitrosamines. The most common is nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid. wikipedia.org Other nitrosating agents include:

Dinitrogen trioxide (N₂O₃): Formed from the equilibrium of nitrous acid. nih.gov

Nitrosonium ion (NO⁺): The electrophilic species responsible for the nitrosation reaction. wikipedia.org

Alkyl nitrites: Can also act as nitrosating agents, particularly in non-aqueous media. psu.edu

Kinetics and Thermodynamics of Nitrosation Reactions Yielding (1-Nitrosopyrrolidin-3-yl)methanol

Specific kinetic and thermodynamic data for the nitrosation of (Pyrrolidin-3-yl)methanol are not available in the literature. However, general principles of nitrosation kinetics of secondary amines can be applied. The rate of nitrosation is typically second order, being first order with respect to both the amine and the nitrosating agent. psu.edu

Studies on the nitrosation of various cyclic secondary amines have shown that the reaction rate is influenced by the basicity of the amine and the steric hindrance around the nitrogen atom. rsc.org Generally, less basic amines react faster in acidic solutions.

Table 2: Second-Order Rate Constants for the Nitrosation of Selected Cyclic Secondary Amines by N₂O₃ nih.gov

| Secondary Amine | Rate Constant (M⁻¹s⁻¹) |

| Pyrrolidine (NPYR) | 3.69 x 10⁻⁴ |

| Piperidine | - |

| Morpholine (MOR) | 0.17 |

Data is provided to illustrate the range of reactivity for cyclic secondary amines.

The thermodynamics of nitrosamine formation are generally favorable, especially under conditions that promote the formation of the nitrosating agent. The reaction is typically exothermic. Theoretical studies on the nitrosation of similar cyclic imines suggest that the formation of α-hydroxy-N-nitrosamines is a key step, followed by potential ring-opening reactions. missouri.edu

Photochemical and Thermal Degradation Pathways of (1-Nitrosopyrrolidin-3-yl)methanol in Model Systems

N-nitrosamines are known to be susceptible to degradation by both photochemical and thermal means.

Photochemical Degradation:

The photochemical degradation of N-nitrosamines is initiated by the absorption of ultraviolet (UV) light, which leads to the cleavage of the N-NO bond. nih.govoak.go.kr This process can be influenced by the pH of the medium and the presence of other substances. oak.go.kr For hydroxylated N-nitrosamines, the hydroxyl group may participate in the degradation process, potentially leading to different products compared to non-hydroxylated analogs. conicet.gov.ar The degradation can proceed through both direct photolysis and indirect photolysis involving reactive species like hydroxyl radicals. nih.gov

Thermal Degradation:

Thermal degradation of N-nitrosamines can occur at elevated temperatures. aiche.orggoogle.com The stability of the nitrosamine is dependent on its structure. The decomposition of N-nitrosamines can be a first-order reaction and is often base-catalyzed. aiche.org The presence of the hydroxyl group in (1-Nitrosopyrrolidin-3-yl)methanol could potentially influence its thermal stability and the nature of the degradation products. The decomposition of N-nitrosamines can lead to the formation of the parent amine and other byproducts. nih.gov

Table 3: General Degradation Pathways of N-Nitrosamines

| Degradation Method | Key Reactive Species/Conditions | Primary Products |

| Photochemical | UV light, Hydroxyl radicals | Parent amine, Nitric oxide, other fragments |

| Thermal | High temperature, Base catalysis | Parent amine, various decomposition products |

Advanced Metabolic Biotransformation Pathways of 1 Nitrosopyrrolidin 3 Yl Methanol

Enzymatic Hydroxylation and Oxidation Mechanisms of the Pyrrolidine (B122466) Ring and Hydroxymethyl Group

The biotransformation of (1-Nitrosopyrrolidin-3-yl)methanol is initiated by functionalization reactions, a common Phase I metabolic process. nih.govnih.gov These reactions, predominantly hydroxylation and oxidation, target both the cyclic structure and the side chain of the molecule.

Cytochrome P450-Dependent Metabolic Pathways of (1-Nitrosopyrrolidin-3-yl)methanol

The primary enzymatic system responsible for the metabolic activation of nitrosamines is the Cytochrome P450 (CYP) superfamily of enzymes. nih.govoup.commdpi.com For pyrrolidine-derived nitrosamines like N-nitrosopyrrolidine (NPYR), a structural analogue of (1-Nitrosopyrrolidin-3-yl)methanol, specific CYP isozymes are known to be involved. The key activation pathway is the hydroxylation of the carbon atom alpha to the nitroso group, a reaction catalyzed by P450s. oup.com Studies on N-alkylnitrosamines show that CYP2E1 and CYP2A6 are major enzymes in their metabolic activation. nih.gov Specifically for NPYR, CYP2A3 has been identified as a catalyst, although it is less efficient compared to its role in the metabolism of other nitrosamines like N-nitrosopiperidine (NPIP). nih.gov The hydroxylation can occur at either the C2 or C5 position of the pyrrolidine ring, initiating a cascade of chemical rearrangements. The presence of the hydroxymethyl group at the C3 position may influence the binding orientation of the molecule within the active site of the CYP enzymes, potentially affecting the rate and regioselectivity of ring hydroxylation.

Table 1: Key Cytochrome P450 Isozymes in Nitrosamine (B1359907) Metabolism

| Enzyme | Substrate(s) | Role |

|---|---|---|

| CYP2A3 | N-nitrosopiperidine (NPIP), N-nitrosopyrrolidine (NPYR) | A good catalyst for NPIP α-hydroxylation, but a poor catalyst for NPYR α-hydroxylation. nih.gov |

| CYP2A6 | NDEA, NDPA, NMPA, NMBA, NEBA | Plays a major role in the activation of nitrosamines with longer alkyl chains. nih.gov |

| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosomethylethylamine (NMEA) | Primarily activates nitrosamines with short alkyl chains. nih.gov |

Alternative Enzyme Systems Involved in Hydroxylation and Dehydrogenation

Beyond the P450 system, other enzymes can contribute to the metabolism of (1-Nitrosopyrrolidin-3-yl)methanol, particularly by acting on the hydroxymethyl group. Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are key enzymes in the oxidation of alcohols. nih.gov The primary alcohol of the hydroxymethyl group can be oxidized by ADH to form the corresponding aldehyde, (1-Nitrosopyrrolidin-3-yl)carbaldehyde. This aldehyde is a substrate for further oxidation by ALDH to yield the carboxylic acid metabolite, 1-Nitrosopyrrolidine-3-carboxylic acid. This two-step oxidation pathway is analogous to the metabolism of endogenous and exogenous alcohols. nih.gov

Alpha-Hydroxylation Products and Their Subsequent Rearrangements from (1-Nitrosopyrrolidin-3-yl)methanol Analogues

Alpha-hydroxylation is a critical metabolic activation step for cyclic nitrosamines. nih.gov For the analogue N-nitrosopyrrolidine (NPYR), CYP-catalyzed hydroxylation at the C2 position results in the formation of an unstable intermediate, α-hydroxynitrosopyrrolidine. nih.gov This intermediate is not isolated but spontaneously undergoes ring-opening to form a reactive electrophile. nih.gov The major stable product isolated from this pathway is 2-hydroxytetrahydrofuran (B17549), which is the cyclic hemiacetal of 4-hydroxybutyraldehyde. nih.gov

Applying this to (1-Nitrosopyrrolidin-3-yl)methanol, α-hydroxylation at the C2 or C5 position would lead to unstable α-hydroxy intermediates. These would then rearrange and cleave to produce reactive species capable of interacting with cellular macromolecules. The ultimate products would be aldehydes that retain the C3-hydroxymethyl group or its oxidized derivatives. For instance, α-hydroxylation of NPYR is known to produce intermediates that ultimately lead to 2-hydroxytetrahydrofuran. nih.govnih.gov

Conjugation Reactions of (1-Nitrosopyrrolidin-3-yl)methanol and its Metabolites (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, the parent compound and its hydroxylated or oxidized metabolites can undergo Phase II conjugation reactions. nih.govwikipedia.org These reactions increase water solubility and facilitate excretion. The primary hydroxyl group of (1-Nitrosopyrrolidin-3-yl)methanol is a prime target for conjugation.

Glucuronidation: This is a common pathway for compounds with hydroxyl groups. The enzyme UDP-glucuronosyltransferase (UGT) would catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxymethyl group, forming a glucuronide conjugate.

Sulfation: The hydroxymethyl group can also be sulfated by sulfotransferases (SULTs), which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). neu.edu.tr

Metabolites produced during Phase I, such as those resulting from ring hydroxylation, would also possess new hydroxyl groups that are available for these conjugation reactions. These conjugated products are generally less biologically active and more readily eliminated from the body. wikipedia.org

In Vitro and Ex Vivo Metabolic Models for (1-Nitrosopyrrolidin-3-yl)methanol Biotransformation Studies

A variety of experimental systems are used to investigate the metabolic pathways of nitrosamines.

Microsomal Incubations: Microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and are widely used. Studies with rat and human liver microsomes have been crucial in demonstrating the α-hydroxylation of NPYR and identifying the metabolites formed. nih.govnih.gov Esophageal microsomes have also been used to study tissue-specific activation. nih.gov

Expressed Enzyme Systems: To identify the specific enzymes responsible for metabolism, individual human P450 enzymes can be expressed in cellular systems like bacteria (Salmonella typhimurium) or human cell lines (HepG2). nih.govnih.gov This approach allows for the screening of a panel of enzymes to pinpoint which ones are active towards a specific substrate. For example, genetically engineered S. typhimurium expressing human CYPs have been used to determine the role of specific enzymes in the activation of various N-alkylnitrosamines. nih.gov

Tissue Slices and Homogenates: Ex vivo models using tissue slices or homogenates from relevant organs (e.g., liver, nasal mucosa) can provide a more integrated view of metabolism, as they contain a wider array of both Phase I and Phase II enzymes. nih.gov

These models are invaluable for characterizing metabolic pathways, identifying reactive intermediates, and understanding the enzymatic basis for tissue-specific activation of compounds like (1-Nitrosopyrrolidin-3-yl)methanol.

Molecular Interactions and Mechanistic Biochemical Activity of 1 Nitrosopyrrolidin 3 Yl Methanol

Formation of Reactive Intermediates from (1-Nitrosopyrrolidin-3-yl)methanol Metabolism

The metabolic activation of many N-nitrosamines is a critical step in their conversion to carcinogenic forms. This process is primarily initiated by cytochrome P450 enzymes, which catalyze the hydroxylation of the α-carbon atom relative to the nitroso group. nih.govaacrjournals.orgscilit.com For N-nitrosopyrrolidine (NPYR), the parent compound of (1-Nitrosopyrrolidin-3-yl)methanol, metabolic α-hydroxylation is a key activation pathway. nih.govnih.gov This enzymatic reaction leads to the formation of an unstable intermediate, α-hydroxynitrosopyrrolidine. nih.govaacrjournals.org

This α-hydroxylated intermediate can undergo spontaneous decomposition, leading to the formation of highly reactive electrophilic species. nih.govaacrjournals.org In the case of NPYR, this decomposition generates 4-oxobutanediazohydroxide and related intermediates. nih.gov While direct metabolic studies on (1-Nitrosopyrrolidin-3-yl)methanol are limited, it is reasonable to infer a similar metabolic activation pathway. The presence of the hydroxymethyl group at the 3-position may influence the rate and regioselectivity of the enzymatic hydroxylation, potentially leading to the formation of a unique profile of reactive intermediates.

Some studies suggest that the bioactivation of NPYR may also involve processes other than the cytochrome P-450 dependent route, including a cytosol-dependent bioactivation step. nih.gov Furthermore, environmental factors such as UVA irradiation have been shown to activate NPYR into mutagenic products, even without metabolic activation. nih.govnih.govresearchgate.net

Table 1: Postulated Reactive Intermediates from (1-Nitrosopyrrolidin-3-yl)methanol Metabolism

| Precursor | Metabolic Process | Key Intermediates | Potential Reactive Species |

|---|---|---|---|

| (1-Nitrosopyrrolidin-3-yl)methanol | α-Hydroxylation (Cytochrome P450) | α-Hydroxy-(1-nitrosopyrrolidin-3-yl)methanol | Diazonium ions, Carbonium ions |

DNA Adduct Formation and Repair Mechanisms Induced by (1-Nitrosopyrrolidin-3-yl)methanol Metabolites

The reactive electrophiles generated from the metabolism of N-nitrosamines can covalently bind to cellular nucleophiles, most notably DNA, to form DNA adducts. acs.orgnih.govacs.org These adducts, if not repaired, can lead to mutations during DNA replication and are considered a critical event in the initiation of carcinogenesis. acs.orgnih.govacs.org

For NPYR, a number of DNA adducts have been identified, resulting from the interaction of its reactive metabolites with DNA bases. nih.govacs.orgnih.govacs.org These include adducts with deoxyguanosine (dGuo), deoxyadenosine (dAdo), deoxycytidine (dCyd), and thymidine (dThd). acs.org The formation of tetrahydrofuranyl-substituted DNA adducts has been observed in the livers of rats treated with NPYR. nih.gov The aldehyde metabolites of NPYR, such as crotonaldehyde, can also form a variety of DNA adducts. nih.govacs.org

Given the structural similarity, the metabolites of (1-Nitrosopyrrolidin-3-yl)methanol are also expected to form a range of DNA adducts. The specific nature and quantity of these adducts would depend on the profile of reactive intermediates generated. Cells possess a range of DNA repair mechanisms to counteract the genotoxic effects of such adducts. These include base excision repair (BER), nucleotide excision repair (NER), and direct reversal of alkylation damage. The efficiency and fidelity of these repair pathways can significantly influence the ultimate biological consequences of exposure to (1-Nitrosopyrrolidin-3-yl)methanol.

Table 2: Potential DNA Adducts Formed from (1-Nitrosopyrrolidin-3-yl)methanol Metabolites (Inferred from NPYR data)

| DNA Base | Type of Adduct | Potential Consequence |

|---|---|---|

| Deoxyguanosine (dGuo) | N7-alkylation, O6-alkylation, exocyclic adducts | Miscoding, depurination |

| Deoxyadenosine (dAdo) | N1-alkylation, N6-alkylation | Disruption of base pairing |

| Deoxycytidine (dCyd) | N3-alkylation, O2-alkylation | Altered base pairing |

Interaction with Cellular Macromolecules Beyond DNA (e.g., Proteins, Lipids)

The reactive intermediates generated from the metabolism of (1-Nitrosopyrrolidin-3-yl)methanol are not exclusively reactive towards DNA. They can also form adducts with other cellular macromolecules, such as proteins and lipids. medchemexpress.com The formation of protein adducts can lead to alterations in protein structure and function, potentially disrupting cellular signaling pathways and enzymatic activities. Similarly, the interaction with lipids can lead to lipid peroxidation and the formation of lipid adducts, contributing to cellular stress and damage. nih.govcellculturedish.comresearchgate.net While specific studies on the protein and lipid adducts of (1-Nitrosopyrrolidin-3-yl)methanol are not available, research on the parent compound, N-nitrosopyrrolidine, indicates that it interacts with proteins to form adducts. medchemexpress.com

Mechanisms of Mutagenesis and Genotoxicity at the Cellular Level (e.g., Ames Test Systems, Mammalian Cell Assays)

The mutagenic and genotoxic potential of N-nitrosamines is a direct consequence of the formation of DNA adducts that lead to errors in DNA replication. A key assay for assessing mutagenicity is the Ames test, which utilizes bacterial strains to detect gene mutations. Research on N-nitrosopyrrolidine derivatives has shown that their mutagenicity in the Ames test is dependent on metabolic activation by a liver S9 mix. nih.gov

Specifically, 3-hydroxynitrosopyrrolidine, a compound structurally very similar to (1-Nitrosopyrrolidin-3-yl)methanol, has been reported to be weakly mutagenic in the Ames Salmonella assay, requiring metabolic activation. nih.gov This suggests that the presence of a hydroxyl group on the pyrrolidine (B122466) ring modulates the mutagenic potency of the nitrosamine (B1359907). The parent compound, NPYR, shows clear specificity for reverting the missense mutation in the TA1535 strain of Salmonella typhimurium. nih.gov

In addition to bacterial assays, the genotoxicity of nitrosamines can be evaluated in mammalian cell assays. NPYR has been shown to be genotoxic in mammalian cells, and this genotoxicity is enhanced with an optimized metabolization protocol. nih.govtoxys.com Furthermore, UVA irradiation can induce genotoxicity in human-derived keratinocytes (HaCaT cells) exposed to NPYR, even without metabolic activation. nih.govnih.gov

Table 3: Summary of Mutagenicity and Genotoxicity Data for N-Nitrosopyrrolidine and a Hydroxylated Derivative

| Compound | Assay System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| 3-Hydroxynitrosopyrrolidine | Ames Test (Salmonella) | Required (S9 mix) | Weakly mutagenic | nih.gov |

| N-Nitrosopyrrolidine | Ames Test (Salmonella TA1535) | Required (S9 mix) | Mutagenic | nih.gov |

| N-Nitrosopyrrolidine | Mammalian Cell Assay (ToxTracker) | Required (hamster S9) | Genotoxic | nih.govtoxys.com |

Epigenetic Modifications Induced by (1-Nitrosopyrrolidin-3-yl)methanol and its Derivatives

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. There is growing evidence that chemical carcinogens can induce epigenetic changes that contribute to the development of cancer. While there is no specific data available on the epigenetic effects of (1-Nitrosopyrrolidin-3-yl)methanol or its close derivatives, it is plausible that this compound, through its metabolic activation and interaction with cellular components, could induce such changes. For instance, the formation of DNA adducts could interfere with the binding of DNA methyltransferases, leading to alterations in DNA methylation patterns. Furthermore, the generation of reactive oxygen species during metabolism could influence the activity of enzymes involved in histone modifications. Further research is needed to explore the potential epigenetic consequences of exposure to (1-Nitrosopyrrolidin-3-yl)methanol.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (1-Nitrosopyrrolidin-3-yl)methanol |

| N-nitrosopyrrolidine (NPYR) |

| α-hydroxynitrosopyrrolidine |

| 4-oxobutanediazohydroxide |

| Crotonaldehyde |

| 3-hydroxynitrosopyrrolidine |

| Deoxyguanosine (dGuo) |

| Deoxyadenosine (dAdo) |

| Deoxycytidine (dCyd) |

Analytical Methodologies for the Detection and Quantitation of 1 Nitrosopyrrolidin 3 Yl Methanol and Its Metabolites

Chromatographic Techniques for Separation

The separation of (1-Nitrosopyrrolidin-3-yl)methanol and its metabolites from complex biological or environmental samples is a crucial first step in their analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the premier techniques for this purpose, each offering distinct advantages. nih.govbioforumconf.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For nitrosamines, direct liquid injection is often preferred over headspace analysis as it accommodates a wider range of volatilities. restek.com To address the challenges of detecting low concentrations and potential matrix interference, GC is frequently coupled with a triple quadrupole mass spectrometer (GC-MS/MS). restek.com The use of modeling software can expedite the development of optimized separation methods by identifying suitable columns and conditions. restek.com For instance, a method for various nitrosamines demonstrated good linearity (R² > 0.996) and low limits of detection (below 3 ppb) with run times under 10 minutes. restek.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become a cornerstone for the analysis of a wide array of nitrosamine (B1359907) impurities in pharmaceuticals and other matrices. bioforumconf.comsigmaaldrich.com This technique offers high selectivity and sensitivity, which is essential for detecting trace levels of these compounds. thermofisher.com The United States Pharmacopeia (USP) has published official methods, such as those in General Chapter <1469>, that utilize LC-MS/MS for the quantification of several nitrosamines. bioforumconf.comsigmaaldrich.com These methods often employ reversed-phase chromatography for separation and tandem mass spectrometry for detection, using selected reaction monitoring (SRM) to ensure high selectivity and sensitivity. thermofisher.com The choice of ionization source is critical, with atmospheric pressure chemical ionization (APCI) often providing better sensitivity for a broader range of nitrosamines compared to electrospray ionization (ESI). thermofisher.com Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of these analytical procedures for quality control purposes. ijper.org

Spectroscopic Characterization Methods for Metabolite Identification

Following separation, the precise identification of metabolites is accomplished through advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for elucidating the chemical structures of these metabolic products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of metabolites. One-dimensional proton NMR (¹H-NMR) spectra are crucial for the detection and quantification of metabolites in biological fluids like blood. nih.gov To obtain high-quality spectra, it is often necessary to remove macromolecules such as proteins and lipids, which can interfere with the analysis. nih.gov Techniques like methanol (B129727) precipitation combined with ultrafiltration have proven effective in removing these macromolecules while ensuring good metabolite recovery. nih.gov

High-Resolution Mass Spectrometry (HRMS):

HRMS is a key technology in metabolite identification due to its ability to provide highly accurate mass measurements, which in turn allows for the determination of elemental compositions. nih.govthermofisher.com This capability is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas. nih.gov Techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-based mass spectrometers offer very high mass resolution and accuracy, enabling the confident identification of known and unknown metabolites. thermofisher.commdpi.com Data processing techniques such as mass defect filtering can further aid in the detection of metabolites from complex datasets by narrowing down potential candidates based on their mass-to-charge ratios. researchgate.net

Development of Derivatization Strategies for Enhanced Detection

To improve the analytical properties of (1-Nitrosopyrrolidin-3-yl)methanol and its metabolites, particularly for GC-based methods, derivatization is often employed. This chemical modification can increase the volatility, thermal stability, and detectability of the target analytes. youtube.com

One common strategy involves the denitrosation of N-nitrosamines, followed by the derivatization of the resulting secondary amines. For example, treatment with hydrobromic acid can cleave the nitroso group, and the subsequent reaction of the amine with a reagent like diethyl chlorothiophosphate can produce a derivative that is more amenable to GC analysis with flame photometric detection. nih.gov Another approach involves derivatization with p-toluenesulfonyl chloride, which can significantly improve the chromatographic behavior and mass spectrometric response of the analytes. researchgate.net Silylation, which involves introducing a silyl (B83357) group into the molecule, is another widely used derivatization procedure in gas chromatography for compounds containing active hydrogen atoms, such as alcohols. youtube.com These derivatization methods can substantially lower the limits of detection. researchgate.net

Isotope-Labeled Tracer Studies in Metabolic Investigations

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in vivo. By introducing atoms with a non-standard isotopic composition (e.g., ¹⁴C or ¹⁵N) into the molecule of interest, researchers can follow its transformation pathways and quantify the formation of metabolites. tandfonline.comnih.gov

For instance, ¹⁵N-stable isotope labeling has been used to monitor the in vivo formation and metabolism of nitrosamines. tandfonline.comnih.gov By administering a ¹⁵N-labeled precursor, the extent of nitrosamine formation and subsequent metabolic processes like N-demethylation can be determined by measuring the isotopic ratios in products such as exhaled nitrogen gas using mass spectrometry. tandfonline.comnih.gov These studies have shown that the formation and metabolism of nitrosamines can be quantified with high sensitivity, with the potential for detecting as little as one hundred nanomoles of labeled nitrogen in vivo. tandfonline.comnih.gov Such studies are crucial for understanding the endogenous formation of nitrosamines and their metabolic activation. nih.govresearchgate.net

Quantitative Analysis in Biological and Environmental Matrices

The accurate quantification of (1-Nitrosopyrrolidin-3-yl)methanol and its metabolites in diverse and complex samples, such as biological fluids, tissues, and environmental samples, is essential for exposure assessment and toxicological studies.

Biological Matrices:

In biological samples, methods must be able to detect and quantify very low concentrations of analytes in the presence of a multitude of interfering substances. LC-MS/MS is a widely used technique for this purpose due to its high sensitivity and selectivity. nih.gov For example, a method for quantifying N-nitrosoproline in human urine involved solid-phase extraction (SPE) for sample cleanup, followed by derivatization and GC/MS analysis in the negative chemical ionization mode. nih.gov The development of methods for the absolute quantification of N-nitrosamines without the need for analytical standards, using techniques like coulometric mass spectrometry, represents a significant advancement in the field. nih.gov

Environmental Matrices:

In environmental samples, such as water, the detection of nitrosamines is also of great importance. Analytical methods for water samples often involve a concentration step, such as solid-phase extraction, followed by analysis using GC-MS or LC-MS/MS. nih.gov A novel method for the determination of total N-nitrosamines in aqueous samples utilizes UV-photolysis to denitrosate the compounds, followed by chemiluminescence detection of the resulting nitric oxide. acs.org This method offers detection limits in the low micromolar range and is less prone to interferences than some chemical denitrosation methods. acs.org

Data Table: Analytical Methodologies

| Analytical Technique | Application | Key Features | Reference |

| GC-MS/MS | Separation and quantification of volatile nitrosamines | High sensitivity and selectivity, suitable for complex matrices. | restek.com |

| LC-MS/MS | Quantification of a wide range of nitrosamines in pharmaceuticals and biological samples. | High selectivity and sensitivity, robust for routine analysis. | bioforumconf.comsigmaaldrich.comthermofisher.comthermofisher.comijper.org |

| NMR Spectroscopy | Structural elucidation of metabolites. | Provides detailed structural information. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. | High mass accuracy and resolution for confident metabolite identification. | nih.govthermofisher.comnih.govmdpi.com |

| Derivatization (e.g., with diethyl chlorothiophosphate) | Enhanced detection in GC analysis. | Increases volatility and improves chromatographic properties. | youtube.comnih.govresearchgate.net |

| Isotope-Labeled Tracer Studies (e.g., ¹⁵N) | Tracing metabolic pathways in vivo. | Enables quantification of formation and metabolism. | tandfonline.comnih.gov |

| UV-Photolysis with Chemiluminescence Detection | Quantification of total N-nitrosamines in aqueous samples. | No need for chemical reagents, reduced interference. | acs.org |

Comparative Biochemistry and Structure Activity Relationship Sar Studies of 1 Nitrosopyrrolidin 3 Yl Methanol

Comparison of Metabolic Pathways with N-Nitrosopyrrolidine (NPYR)

The metabolic activation of N-nitrosamines is a critical step in their carcinogenic process. For N-nitrosopyrrolidine (NPYR), the primary metabolic pathway is enzymatic α-hydroxylation, a reaction catalyzed by cytochrome P-450 enzymes. nih.govnih.gov This process occurs at the carbon atom adjacent to the nitroso group and is considered the key activation step. The resulting α-hydroxynitrosopyrrolidine is an unstable intermediate that decomposes to form electrophilic species capable of reacting with cellular macromolecules like DNA. nih.gov The major metabolite identified from this pathway is 2-hydroxytetrahydrofuran (B17549) (2-hydroxy-THF). nih.gov

In contrast, the metabolic pathway for (1-Nitrosopyrrolidin-3-yl)methanol, which has a hydroxymethyl group at the 3-position (β-position to the nitroso group), is expected to be significantly different. Studies on the metabolism of NPYR in rat hepatocytes have identified 3-hydroxy-N-nitrosopyrrolidine as a minor metabolite, suggesting that β-hydroxylation is a much less favored pathway compared to α-hydroxylation. nih.gov This metabolite represents only a small fraction of the total metabolism of NPYR. nih.gov

Another metabolic route for some nitrosamines is denitrosation, which involves the removal of the nitroso group. nih.gov Additionally, under certain conditions, such as in mixed methanogenic cultures, NPYR can be degraded through bioreduction to its precursor secondary amine, pyrrolidine (B122466). nih.gov However, α-hydroxylation remains the most significant pathway for its carcinogenic activation in mammals.

The presence of the hydroxymethyl group in (1-Nitrosopyrrolidin-3-yl)methanol likely directs its metabolism away from the primary activating pathway of NPYR, leading to different biological consequences.

Table 1: Comparison of Metabolic Pathways and Products

| Feature | N-Nitrosopyrrolidine (NPYR) | (1-Nitrosopyrrolidin-3-yl)methanol |

| Primary Metabolic Pathway | α-Hydroxylation nih.govnih.gov | Expected to be different from NPYR due to the β-hydroxymethyl group. |

| Key Activating Step | P-450 mediated α-hydroxylation nih.gov | Likely reduced due to the β-substituent. |

| Major Metabolite | 2-Hydroxytetrahydrofuran (2-hydroxy-THF) nih.gov | Not definitively identified in the provided context. |

| Minor Metabolic Pathway | β-Hydroxylation (formation of 3-hydroxy-N-nitrosopyrrolidine) nih.gov | The hydroxymethyl group is at this position. |

Influence of Hydroxymethyl Group Position on Biotransformation and Reactivity

The position of the hydroxymethyl group on the pyrrolidine ring is a critical determinant of the compound's biotransformation and reactivity. In (1-Nitrosopyrrolidin-3-yl)methanol, the substituent is at the β-position relative to the nitroso group. This has profound implications for its metabolic fate.

The primary mechanism of carcinogenic activation for many nitrosamines is α-hydroxylation. The presence of a substituent at the β-position, such as the hydroxymethyl group, can significantly alter the electronic and steric properties of the molecule, thereby influencing the susceptibility of the α-carbons to enzymatic attack. Research on other nitrosamines has shown that substitution at the β-carbon with a hydroxyl group can reduce the rate of metabolism. nih.gov

Furthermore, studies on nitrosamine (B1359907) derivatives of β-blockers have indicated that a hydroxyl group at the β-position is a "strong carcinogenicity reducing functionality". efpia.eu This suggests that (1-Nitrosopyrrolidin-3-yl)methanol would likely be less reactive and potent as a carcinogen compared to the parent compound, NPYR. The increased polarity due to the hydroxyl group may also facilitate detoxification and excretion.

For other cyclic nitrosamines like N'-nitrosonornicotine, metabolic β-hydroxylation has been observed, but it is generally a minor pathway compared to other metabolic routes such as N-oxidation. nih.govumn.edu The resulting hydroxylated metabolites are often considered detoxification products rather than activated intermediates.

Therefore, the hydroxymethyl group at the 3-position of (1-Nitrosopyrrolidin-3-yl)methanol is expected to hinder the primary activation pathway (α-hydroxylation) and promote alternative, likely detoxifying, metabolic routes.

SAR of Substituted N-Nitrosopyrrolidines in Relation to Enzymatic Activation

Structure-activity relationship (SAR) studies of N-nitrosamines provide valuable insights into how chemical structure influences biological activity, particularly metabolic activation. For N-nitrosopyrrolidines, several structural features are known to affect their interaction with metabolizing enzymes and their subsequent carcinogenic potential.

The rate of metabolism of nitrosamines is influenced by factors such as molecular weight and hydrophobicity. nih.gov However, the most critical factor for activation is the presence of an α-hydrogen atom that can be hydroxylated by cytochrome P-450 enzymes.

Substitution on the pyrrolidine ring can significantly alter the rate and course of metabolism. Branching at the α-carbon atom has been shown to dramatically reduce α-oxidative metabolism and carcinogenic potency. nih.govefpia.eu While (1-Nitrosopyrrolidin-3-yl)methanol is not substituted at the α-position, the presence of the hydroxymethyl group at the β-position introduces a significant structural change.

Studies on acyclic nitrosamines have demonstrated that substitution at the β-carbon with electron-withdrawing groups, including hydroxyl groups, reduces the rate of metabolism. nih.gov This effect is likely due to alterations in the electronic properties of the molecule, making the α-carbons less favorable for enzymatic attack. The hydroxyl group in (1-Nitrosopyrrolidin-3-yl)methanol would be expected to have a similar deactivating effect.

The SAR for β-receptor ligands, which often contain an ethanolamine (B43304) or oxypropanolamine side chain, also provides relevant insights. In these structures, a hydroxyl group β to the amine is a common feature. nih.gov When these compounds are nitrosated, the resulting N-nitrosamines are generally found to be less potent carcinogens, further supporting the notion that β-hydroxylation is a deactivating feature. efpia.eu

Table 2: Structure-Activity Relationship Highlights for Substituted Nitrosamines

| Structural Feature | Effect on Metabolism/Activity | Reference |

| Branching at α-carbon | Reduces α-oxidative metabolism and carcinogenic potency. | nih.govefpia.eu |

| Substitution at β-carbon with a hydroxyl group | Reduces the rate of metabolism. | nih.gov |

| β-hydroxyl group relative to the nitroso group | Considered a strong carcinogenicity reducing functionality. | efpia.eu |

Analogues and Derivatives of (1-Nitrosopyrrolidin-3-yl)methanol as Probes for Mechanistic Studies

Analogues and derivatives of (1-Nitrosopyrrolidin-3-yl)methanol serve as valuable tools for elucidating the mechanisms of nitrosamine metabolism and toxicity. The synthesis of specific hydroxylated nitrosamines allows for their use as standards in metabolic studies and as probes to investigate the activity of specific metabolic pathways.

For instance, the synthesis of 3'-hydroxy-N'-nitrosonornicotine was essential for its identification as a metabolite of the tobacco-specific carcinogen N'-nitrosonornicotine. nih.gov Similarly, having a synthetic standard of (1-Nitrosopyrrolidin-3-yl)methanol would be crucial for definitively identifying and quantifying it as a metabolite of NPYR and for studying the kinetics of the β-hydroxylation pathway.

Such derivatives can also be used to explore the toxicological properties of specific metabolites. By administering the hydroxylated analogue directly, researchers can assess its biological effects independently of the parent compound and determine whether it represents a detoxification product or a stable, but still potentially harmful, metabolite.

Furthermore, these compounds can be used in in vitro studies with specific enzymes or cell lines to probe the substrate specificity of different cytochrome P-450 isozymes. For example, studies with N-nitroso-β-hydroxypropylpropylamine have helped to delineate the roles of different P450 enzymes in its oxidation. nih.gov

While there is limited information on the specific use of (1-Nitrosopyrrolidin-3-yl)methanol as a mechanistic probe, the principles established from studies of other hydroxylated nitrosamines demonstrate its potential utility in advancing our understanding of nitrosamine biochemistry. The chemical synthesis of such derivatives is a key enabling step, with various methods available for the reduction of nitrosamines or reactions with electrophiles to create new analogues. acs.org

Advanced Research Methodologies and in Vitro Models for 1 Nitrosopyrrolidin 3 Yl Methanol Studies

Cell-Free Systems for Enzyme Isolation and Characterization

Cell-free systems, which utilize purified enzymes or crude cell lysates, offer a powerful platform for the isolation and characterization of enzymes involved in the metabolism of xenobiotics like (1-Nitrosopyrrolidin-3-yl)methanol. nih.govosti.gov These systems provide a controlled environment, free from the complexities of intact cells, allowing for the precise study of individual enzymatic reactions. nih.govmdpi.com

By decoupling enzyme expression from cellular physiology, researchers can achieve higher yields of functional enzymes and avoid issues of cellular toxicity that might arise from the compound or its metabolites. mdpi.com This approach has been instrumental in studying the metabolism of various compounds, including the conversion of glucose to ethanol (B145695) and isobutanol using a minimized reaction cascade of purified enzymes. nih.gov The flexibility of cell-free systems allows for the manipulation of reaction conditions, such as enzyme concentrations and the presence of cofactors, to optimize the metabolic pathway and identify the key enzymes responsible for the biotransformation of a specific substrate. osti.gov

For nitrosamines, which often require metabolic activation by cytochrome P450 (CYP) enzymes to exert their biological effects nih.govacs.org, cell-free systems containing specific CYP isoforms are invaluable. These systems can be used to determine which specific enzymes are responsible for the α-hydroxylation of (1-Nitrosopyrrolidin-3-yl)methanol, a critical activation step for many nitrosamines. acs.orgnih.gov

Key Advantages of Cell-Free Systems in (1-Nitrosopyrrolidin-3-yl)methanol Research:

| Feature | Advantage | Reference |

| Controlled Environment | Allows for the precise study of individual enzymatic reactions without interference from other cellular processes. | nih.govmdpi.com |

| High Enzyme Yield | Overcomes cellular toxicity issues, leading to higher yields of functional enzymes. | mdpi.com |

| Flexibility | Enables manipulation of reaction conditions to optimize metabolic pathways and identify key enzymes. | osti.gov |

| Specificity | Can utilize specific CYP450 isoforms to pinpoint the enzymes responsible for metabolic activation. | nih.govnih.gov |

Genetically Engineered Cell Lines for Specific Metabolic Pathway Elucidation

Genetically engineered cell lines are indispensable tools for elucidating the specific metabolic pathways of compounds like (1-Nitrosopyrrolidin-3-yl)methanol. These cell lines can be designed to overexpress or knock out specific drug-metabolizing enzymes, thereby allowing researchers to identify the key players in the biotransformation process.

For instance, human-derived HepaRG cells, which possess metabolic capabilities comparable to primary human hepatocytes, are frequently used to study the genotoxicity of nitrosamines. nih.govfda.gov By engineering these cells to express varying levels of specific cytochrome P450 enzymes, researchers can determine the contribution of each enzyme to the metabolic activation of a given nitrosamine (B1359907). nih.govfda.gov Studies have shown that for small dialkyl nitrosamines, cytochrome P450 2E1 (CYP2E1) is often the primary enzyme responsible for activation, while larger nitrosamines may be metabolized by other isoforms like CYP2A6, CYP2C9, and CYP3A4. nih.gov

The use of such engineered cell lines can help to clarify the specific pathways involved in the metabolism of (1-Nitrosopyrrolidin-3-yl)methanol and how its structure influences which enzymes are involved. This information is crucial for understanding its potential for metabolic activation and subsequent biological effects.

Organoid and 3D Culture Models for Tissue-Specific Biotransformation

Organoids and 3D cell culture models represent a significant advancement over traditional 2D cell cultures for studying the tissue-specific biotransformation of compounds. nih.gov These models more accurately mimic the complex architecture and cell-cell interactions of native tissues, providing a more physiologically relevant environment for metabolic studies. nih.gov

HepaRG spheroids, a type of 3D liver model, have demonstrated higher levels of CYP activity compared to their 2D counterparts, making them more sensitive for detecting the genotoxicity of nitrosamines. nih.govfda.govresearchgate.net Studies have shown that all tested nitrosamines induced DNA damage in 3D HepaRG spheroids, whereas only a subset showed positive responses in 2D cultures. nih.govfda.govresearchgate.net This increased sensitivity is likely due to the higher expression and activity of metabolic enzymes in the 3D environment. researchgate.net

The use of organoid models derived from different tissues, such as the lung or esophagus, could provide valuable insights into the organ-specific metabolism of (1-Nitrosopyrrolidin-3-yl)methanol, as nitrosamine metabolism and carcinogenicity can be highly organ-specific. utmb.edu These models can help to elucidate why certain tissues may be more susceptible to the effects of this compound.

Comparison of 2D and 3D HepaRG Cell Models for Nitrosamine Genotoxicity Testing:

| Feature | 2D HepaRG Cells | 3D HepaRG Spheroids | Reference |

| CYP Activity | Lower | Higher | nih.govfda.gov |

| Sensitivity to Genotoxicity | Less sensitive; fewer nitrosamines show positive results. | More sensitive; all tested nitrosamines induced DNA damage. | nih.govfda.govresearchgate.net |

| Physiological Relevance | Lower | Higher; better mimics tissue architecture. | nih.gov |

Computational Chemistry and Molecular Modeling Approaches for Enzyme-Substrate Interactions

Computational chemistry and molecular modeling are powerful in silico tools for investigating the interactions between enzymes and their substrates at an atomic level. nih.gov Techniques like molecular docking can predict the binding affinity and orientation of a ligand, such as (1-Nitrosopyrrolidin-3-yl)methanol, within the active site of a metabolizing enzyme. jbcpm.comnih.gov

These computational approaches can help to identify the specific cytochrome P450 isoforms that are most likely to metabolize (1-Nitrosopyrrolidin-3-yl)methanol based on the size and shape of their active sites. nih.gov For example, the active site of CYP2E1 is relatively small, making it a likely candidate for the metabolism of smaller nitrosamines. nih.gov By modeling the interaction of (1-Nitrosopyrrolidin-3-yl)methanol with various CYP enzymes, researchers can generate hypotheses about its metabolic fate that can then be tested experimentally.

Furthermore, computational models can be used to understand how structural features of the nitrosamine, such as the presence of a hydroxyl group, might influence its binding and subsequent metabolism. This information is critical for developing structure-activity relationships for nitrosamine carcinogenicity. nih.gov

Application of Omics Technologies (e.g., Metabolomics, Adductomics) in Nitrosamine Research

Omics technologies, such as metabolomics and adductomics, provide a global view of the molecular changes that occur in a biological system in response to exposure to a compound like (1-Nitrosopyrrolidin-3-yl)methanol. youtube.com

Metabolomics is the comprehensive analysis of all metabolites in a biological sample. youtube.comresearchgate.net Untargeted metabolomics can be used to identify metabolic perturbations in cells or organisms exposed to nitrosamines, revealing which metabolic pathways are most affected. researchgate.net For example, studies have shown that exposure to a mixture of common nitrosamines can significantly disrupt cysteine and methionine metabolism, as well as nicotinate (B505614) and nicotinamide (B372718) metabolism, even at environmentally relevant concentrations. researchgate.net In patients with colorectal cancer, untargeted metabolomics has revealed abnormalities in adenine (B156593) and guanine (B1146940) metabolic pathways that are associated with exposure to certain nitrosamines. nih.gov

Adductomics focuses on the comprehensive analysis of DNA and protein adducts, which are formed when reactive metabolites of compounds like nitrosamines covalently bind to these macromolecules. nih.gov The formation of DNA adducts is a critical step in the initiation of carcinogenesis by many chemical carcinogens. nih.govmdpi.com Mass spectrometry-based adductomics is an emerging tool for identifying and quantifying these adducts, which can serve as biomarkers of exposure and effect. nih.gov For example, the metabolic activation of N-nitrosodimethylamine (NDMA) leads to the formation of methyl DNA adducts, such as N7-methylguanine and O6-methylguanine, which are considered to play a major role in its carcinogenicity. nih.govmdpi.com The application of adductomics to studies of (1-Nitrosopyrrolidin-3-yl)methanol could identify the specific DNA adducts it forms, providing crucial information about its potential genotoxicity.

Future Perspectives in 1 Nitrosopyrrolidin 3 Yl Methanol Research

Elucidation of Unidentified Metabolic Intermediates

The metabolic activation of N-nitrosamines is a critical step in their mechanism of toxicity. While the primary pathway of α-hydroxylation is well-established for many nitrosamines, the complete metabolic profile of (1-Nitrosopyrrolidin-3-yl)methanol, including all transient and stable intermediates, remains to be fully characterized. acs.orgresearchgate.net Future research will likely focus on identifying and quantifying previously unknown metabolites to build a more comprehensive metabolic map.

Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are instrumental in this endeavor. These methods can detect and identify metabolites present at very low concentrations in complex biological matrices. Isotope labeling studies, where (1-Nitrosopyrrolidin-3-yl)methanol is synthesized with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), can aid in tracing the metabolic pathways and identifying novel biotransformation products. The identification of these intermediates is crucial for understanding the full spectrum of reactive species that could interact with cellular macromolecules.

| Research Approach | Objective | Potential Outcome |

| High-Resolution Mass Spectrometry (HRMS) | To detect and identify novel metabolites in in vitro and in vivo models. | A more complete metabolic profile of (1-Nitrosopyrrolidin-3-yl)methanol. |

| Isotope Labeling Studies | To trace the metabolic fate of the parent compound and its metabolites. | Unambiguous identification of metabolic pathways and novel intermediates. |

| In Vitro Metabolic Studies with Human Liver Microsomes | To identify human-specific metabolites and metabolic pathways. | Improved extrapolation of animal data to human health risk assessment. |

Development of Novel Mechanistic Probes

To better understand the interaction of (1-Nitrosopyrrolidin-3-yl)methanol and its reactive metabolites with biological targets, the development of novel mechanistic probes is essential. These probes can be designed to selectively react with specific intermediates or to report on cellular events triggered by the compound.

For instance, fluorescently tagged or biotinylated analogues of (1-Nitrosopyrrolidin-3-yl)methanol could be synthesized to visualize its subcellular localization and identify its binding partners within the cell. Furthermore, chemical probes that can trap reactive electrophilic species, such as the diazonium ion formed after metabolic activation, would provide direct evidence of their formation and subsequent reactions with cellular nucleophiles like DNA and proteins. researchgate.net The development of such probes would offer invaluable tools for dissecting the molecular mechanisms underlying the compound's biological activity. acs.org

| Probe Type | Application | Research Goal |

| Fluorescently Labeled Analogs | To visualize the subcellular distribution of (1-Nitrosopyrrolidin-3-yl)methanol. | Understanding cellular uptake, trafficking, and localization to target organelles. |

| Biotinylated Analogs | To identify protein binding partners through affinity purification and proteomics. | Elucidation of protein adduct formation and its functional consequences. |

| Trapping Agents for Reactive Intermediates | To capture and identify transient electrophilic species. | Direct confirmation of the formation of reactive metabolites and their reaction products. |

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the biological effects of (1-Nitrosopyrrolidin-3-yl)methanol requires the integration of data from multiple "omics" platforms. researchgate.netufz.deresearchgate.net This approach moves beyond the study of single molecular endpoints to a more holistic view of the cellular response. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive models of the pathways perturbed by the compound. ebi.ac.uk

For example, transcriptomic analysis can reveal changes in gene expression profiles, while proteomics can identify alterations in protein abundance and post-translational modifications. researchgate.net Metabolomics can provide a snapshot of the metabolic state of the cell, and genomics can identify genetic factors that may influence susceptibility to the compound's effects. ufz.denih.gov The integration of these datasets can help to identify key signaling pathways, cellular processes, and biomarkers associated with exposure to (1-Nitrosopyrrolidin-3-yl)methanol. researchgate.netebi.ac.uk

| Omics Platform | Information Gained | Potential for Integration |

| Genomics | Identification of genetic polymorphisms influencing metabolism and susceptibility. | Correlation of genetic variants with transcriptomic, proteomic, and metabolomic responses. |

| Transcriptomics | Changes in gene expression profiles in response to exposure. | Linking gene expression changes to alterations in protein levels and metabolic fluxes. |

| Proteomics | Alterations in protein abundance, modifications, and protein-protein interactions. | Identifying protein targets and pathways affected by the compound. |

| Metabolomics | Perturbations in endogenous metabolite levels and metabolic pathways. | Connecting changes in the metabolome to upstream genomic and proteomic events. |

Advanced Predictive Modeling for Nitrosamine (B1359907) Reactivity

Computational chemistry and predictive modeling are becoming increasingly powerful tools in toxicology. acs.orgscispace.comzamann-pharma.com For (1-Nitrosopyrrolidin-3-yl)methanol, advanced predictive models can be developed to estimate its reactivity and potential for DNA damage. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the activation energies for metabolic reactions like α-hydroxylation and the stability of the resulting reactive intermediates. acs.orgscispace.com

These models can also predict the likelihood of DNA adduct formation at specific sites on the DNA molecule. nih.gov By developing structure-activity relationships (SARs) and quantitative structure-activity relationships (QSARs) for a series of related nitrosamines, it may be possible to predict the carcinogenic potency of (1-Nitrosopyrrolidin-3-yl)methanol without the need for extensive animal testing. zamann-pharma.comnih.gov These in silico approaches can aid in prioritizing compounds for further toxicological evaluation and in risk assessment. acs.org

| Modeling Approach | Application | Predicted Endpoint |

| Quantum Chemistry (DFT) | Calculation of reaction energies and barriers for metabolic activation. | Reactivity of the parent compound and its metabolites. |

| Molecular Docking | Simulation of the binding of (1-Nitrosopyrrolidin-3-yl)methanol to metabolic enzymes. | Prediction of metabolic pathways and rates. |

| Structure-Activity Relationships (SAR/QSAR) | Correlation of chemical structure with biological activity for a series of nitrosamines. | Prediction of mutagenic and carcinogenic potential. |

Q & A

Q. What are the primary synthetic routes for (1-Nitrosopyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nitrosation of pyrrolidine derivatives. A common method is the reaction of (3-hydroxymethylpyrrolidin-1-yl) precursors with nitrosating agents like NaNO₂ in acidic media (e.g., HCl or H₂SO₄). Key variables include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions like over-nitrosation .

- pH : Strongly acidic conditions (pH < 2) favor nitrosamine formation but may degrade the hydroxymethyl group.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may compete with nitrosation.

Q. How can stereochemical purity of (1-Nitrosopyrrolidin-3-yl)methanol be validated?

Answer: Chiral purity is critical due to the compound’s potential bioactivity. Methodological validation includes:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol (90:10) for enantiomeric separation.

- NMR with chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals in H NMR .

- Polarimetry : Specific rotation values (e.g., for R-enantiomer) confirm configuration .

Advanced Research Questions

Q. What are the key challenges in studying the nitroso group’s stability in (1-Nitrosopyrrolidin-3-yl)methanol?

Answer: The nitroso (-NO) group is photosensitive and thermally labile, leading to:

- Degradation : Under UV light, nitroso-to-nitro oxidation occurs, confirmed by FTIR loss of N=O stretch (1520 cm⁻¹) .

- Thermal instability : Differential Scanning Calorimetry (DSC) shows exothermic decomposition peaks at 80–90°C.

Mitigation strategies : - Store in amber vials at -20°C under inert gas (N₂/Ar).

- Use stabilizers like BHT (0.01% w/w) to inhibit radical-mediated degradation .

Q. How do structural analogs of (1-Nitrosopyrrolidin-3-yl)methanol compare in biological activity?

Answer: Modifications to the pyrrolidine ring or substituents significantly alter activity:

Q. How can contradictory data on the compound’s mutagenicity be resolved?

Answer: Discrepancies arise from assay conditions:

- Ames test (TA100 strain) : Positive mutagenicity at >50 μM (S9 metabolic activation required) .

- In vitro mammalian assays (e.g., micronucleus) : Negative up to 100 μM due to detoxification via GST-mediated conjugation .

Resolution : - Use orthogonal assays (e.g., Comet assay for DNA damage).

- Conduct dose-response studies with metabolic inhibitors (e.g., ethacrynic acid to block GST) .

Q. Methodological Recommendations

Q. Best practices for in vitro handling to prevent artifacts

- Sample preparation : Lyophilize and reconstitute in degassed PBS (pH 7.4) to minimize oxidation .

- Kinetic studies : Use stopped-flow spectroscopy to capture rapid nitroso group reactions (t₁/₂ < 1 ms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.